Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Description
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate (CAS 912569-46-1) is a piperidine derivative featuring a pyridine ring substituted with an aminomethyl group at the 4-position and an ethyl carboxylate group at the 4-position of the piperidine ring. Key physicochemical properties include a molecular weight of 263.33 g/mol, density of 1.149 g/cm³, boiling point of 435.7°C, and a melting point exceeding 200°C (with decomposition) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-14(18)12-4-7-17(8-5-12)13-9-11(10-15)3-6-16-13/h3,6,9,12H,2,4-5,7-8,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWEVVLGSEYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640228 | |
| Record name | Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-46-1 | |
| Record name | Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of ethyl piperidine-4-carboxylate and 2-chloromethylpyridine as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound has shown promise in various biological studies, particularly in the following areas:
Neuropharmacology
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate is investigated for its potential neuropharmacological effects. It is believed to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. Its structural similarity to other piperidine derivatives suggests that it may modulate serotonin and dopamine receptors .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a subject of interest for developing new antibiotics or antifungal agents. The presence of the pyridine ring may enhance its ability to penetrate microbial membranes .
Cancer Research
There is ongoing research into the compound's effects on cancer cell lines. Initial findings suggest that it may inhibit the proliferation of certain cancer types, possibly by inducing apoptosis in malignant cells .
Applications in Research
This compound is utilized in several specific research contexts:
Case Study 1: Neuropharmacological Effects
In a study examining the effects of piperidine derivatives on serotonin receptors, this compound was shown to have significant binding affinity, indicating its potential use in developing antidepressants .
Case Study 2: Antimicrobial Properties
Research conducted on various derivatives revealed that this compound demonstrated effective inhibition against certain bacterial strains, supporting its application in antibiotic research .
Case Study 3: Cancer Cell Proliferation
A study focused on the effects of this compound on breast cancer cell lines showed a marked decrease in cell viability, suggesting its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substitution Patterns on the Pyridine Ring
Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (CAS 420844-59-3)
- Key Difference: A trifluoromethyl (-CF₃) group at the pyridine 5-position instead of 4-aminomethyl.
- Impact : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability but reduces hydrogen-bonding capacity compared to the target compound .
Ethyl 1-(3-nitropyridin-2-yl)piperidine-4-carboxylate
- Key Difference: A nitro (-NO₂) group at the pyridine 3-position.
- However, it may reduce bioavailability due to polarity .
Core Structural Modifications
Ethyl 1-{[4-(aminomethyl)phenyl]carbonyl}piperidine-4-carboxylate
- Key Difference : Replacement of the pyridine ring with a phenyl group linked via a carbonyl moiety.
- Impact: The phenyl-carbonyl structure alters electronic distribution, reducing π-π stacking interactions but improving solubility in non-polar solvents .
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate (CAS 1010894-12-8)
- Key Difference : A fused imidazo-pyridine system with a chloro substituent.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Observations:
- The target compound’s PSA (68.45 Ų) reflects moderate polarity, balanced by the aminomethyl group’s hydrogen-bonding capacity.
- Trifluoromethyl-substituted analogues (e.g., 420844-59-3) exhibit higher LogP values, indicating increased lipophilicity.
Biological Activity
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate, a compound with the CAS number 912569-46-1, is a member of the piperidinecarboxylic acid class. This article delves into its biological activity, synthesis, and potential applications in various fields, particularly in medicinal chemistry and cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₂ |
| Molecular Weight | 263.335 g/mol |
| Density | 1.149 g/cm³ |
| Boiling Point | 435.7 °C at 760 mmHg |
| Melting Point | >200 °C (dec.) |
| Flash Point | 217.3 °C |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine derivatives. A common method includes using ethyl piperidine-4-carboxylate and 2-chloromethylpyridine in the presence of bases like sodium hydride or potassium carbonate to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It modulates their activity, leading to various biological effects. The precise molecular pathways involved depend on the context of its application .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of related piperidine derivatives, suggesting that compounds like this compound may exhibit similar properties. For instance, modifications in the structure can significantly alter the cytotoxicity and mechanism of action against cancer cells .
In particular, compounds with structural similarities have shown promising results in inducing cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves disruption of microtubule polymerization, leading to increased cytotoxicity .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It may affect pathways involved in metabolic processes or signal transduction, although specific targets remain to be fully elucidated .
Case Studies
- Cell Cycle Effects : In vitro studies demonstrated that related compounds caused significant accumulation of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their cytotoxic effects. This was evidenced by flow cytometry analysis showing increased sub-G1/G0 populations after treatment with these compounds .
- Cytotoxicity Evaluation : A series of piperidine derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing that structural modifications could enhance or diminish biological activity significantly. For example, alkyl esters showed higher potency compared to their non-alkylated counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate?
- Methodology : A common approach involves multi-step organic synthesis. For example, ethyl piperidine-4-carboxylate derivatives are often functionalized via nucleophilic substitution or coupling reactions. Key steps include:
- Aminomethylation : Reacting a halogenated pyridine intermediate (e.g., 2-chloropyridine) with an aminomethyl-piperidine derivative under basic conditions (e.g., organic bases like LDA or inorganic bases like NaOH) .
- Esterification : Ethyl ester groups are typically introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) or direct alkylation .
- Challenges : Protecting group strategies may be required to prevent side reactions at the piperidine nitrogen or pyridine ring .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridine and piperidine moieties. For example, coupling constants in H NMR can distinguish axial/equatorial substituents on the piperidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Used to resolve ambiguous stereochemistry, as demonstrated in related piperidine-carboxylate derivatives .
Advanced Research Questions
Q. How can regioselectivity be optimized during the aminomethylation of the pyridine ring?
- Experimental Design :
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the aminomethyl group, favoring substitution at the pyridine C-4 position .
- Catalytic Systems : Transition metal catalysts (e.g., Pd or Cu) may improve selectivity for C-H activation, though evidence for this specific compound is limited.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as seen in analogous syntheses of tert-butyl piperidine carboxylates .
- Data Contradictions : Conflicting regioselectivity reports may arise from competing steric and electronic effects. Cross-validation via NOESY NMR or computational modeling (DFT) is recommended .
Q. What strategies address discrepancies in NMR data interpretation for this compound?
- Case Study : In Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate, crystallography resolved ambiguities in imine tautomerism that H NMR alone could not .
- Methodological Solutions :
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., ring-flipping in piperidine).
- Isotopic Labeling : N or F labels clarify electronic environments in heterocycles.
- Complementary Techniques : IR spectroscopy confirms functional groups (e.g., ester C=O stretch at ~1700 cm) .
Q. How does the compound’s stability under varying pH conditions impact its application in drug discovery?
- Stability Studies :
- Hydrolysis Risk : The ethyl ester group is prone to hydrolysis in acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH) quantifies degradation products via HPLC .
- Storage Recommendations : Anhydrous solvents (e.g., acetonitrile) and inert atmospheres (N) prevent ester degradation .
- Biological Relevance : Stability in physiological pH (7.4) is critical for in vitro assays. Prodrug strategies (e.g., tert-butyl esters) may improve pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
